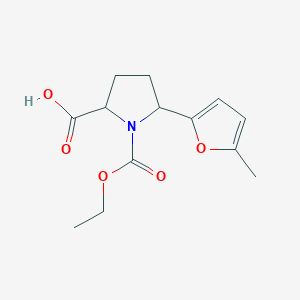

1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid

描述

属性

IUPAC Name |

1-ethoxycarbonyl-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-3-18-13(17)14-9(5-6-10(14)12(15)16)11-7-4-8(2)19-11/h4,7,9-10H,3,5-6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRVZFXAMIYZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(CCC1C(=O)O)C2=CC=C(O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and ethoxycarbonyl and 5-methylfuran substituents. Its molecular formula is . This compound has garnered attention in scientific research due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit significant antimicrobial activity. Research has shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting that this compound might share similar effects. For instance, studies on short-chain carboxylic acids have demonstrated their ability to affect planktonic growth and biofilm formation in bacteria, indicating a potential for this compound to influence microbial behavior .

Anti-inflammatory Effects

The presence of the pyrrolidine ring in this compound may enhance its interaction with biological systems, potentially leading to anti-inflammatory effects. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways. Future research should focus on elucidating the specific mechanisms through which this compound exerts such effects.

Anticancer Activity

There is also emerging evidence suggesting that derivatives of pyrrolidine compounds can exhibit anticancer properties. The structural features of this compound could contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells. Comparative studies with other known anticancer agents may provide insights into its efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The combination of the ethoxycarbonyl group and the furan moiety may enhance solubility and reactivity compared to simpler analogs. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Methylfuran-2-yl)pyrrolidine-2-carboxylic acid | Pyrrolidine ring, furan group | Lacks ethoxycarbonyl group |

| Ethyl 4-(5-methylfuran-2-yl)butanoate | Ester instead of carboxylic acid | More lipophilic due to ester |

| 5-Methylfuran-2-carboxylic acid | Furan and carboxylic acid | Simpler structure without pyrrolidine |

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial effects of structurally similar compounds revealed that certain derivatives showed significant inhibition against common foodborne pathogens. This suggests that this compound could be evaluated for similar activities .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and toxicity profiles of this compound. Research on related esters indicates low toxicity levels in repeated-dose experiments, which could be extrapolated to predict the safety profile of this compound .

科学研究应用

Basic Information

- Molecular Formula : C13H17NO5

- Molecular Weight : 267.28 g/mol

- CAS Number : 1334146-11-0

- Structural Formula :

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 268.11798 | 160.4 |

| [M+Na]+ | 290.09992 | 168.3 |

| [M+NH4]+ | 285.14452 | 165.5 |

| [M+K]+ | 306.07386 | 169.6 |

| [M-H]- | 266.10342 | 160.9 |

Medicinal Chemistry

1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid has shown promise in drug development due to its structural similarity to biologically active compounds.

- Anti-inflammatory Properties : Research indicates that derivatives of pyrrolidine compounds exhibit anti-inflammatory effects, making this compound a potential candidate for developing new anti-inflammatory drugs.

- Neuroprotective Effects : Studies have suggested that compounds with furan rings can have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Agricultural Science

The compound's unique structure may also lend itself to applications in agriculture:

- Pesticide Development : The furan moiety is known for its insecticidal properties, suggesting that this compound could be explored as a base for developing new pesticides or herbicides.

Materials Science

In materials science, the compound's potential as a building block for polymers and other materials is notable:

- Polymer Synthesis : The carboxylic acid functional group can be utilized in the synthesis of biodegradable polymers, contributing to environmental sustainability efforts.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their anti-inflammatory activity. The results indicated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters investigated the neuroprotective effects of furan-containing compounds on neuronal cells exposed to oxidative stress. The study found that certain derivatives provided significant protection against cell death, highlighting the potential therapeutic uses of this compound in neurodegenerative disorders.

Case Study 3: Agricultural Applications

A recent agricultural study explored the efficacy of furan-based compounds as insecticides against common pests. Results demonstrated that formulations containing furan derivatives showed promising insecticidal activity, suggesting further exploration of this compound in agricultural applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-(ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid, we compare it with analogous pyrrolidine derivatives, focusing on substituents, functional groups, and reported activities.

Structural Analogues with Furan Moieties

- 2-(5-Methylfuran-2-yl)pyrrolidine

Pyrrolidine Derivatives with Aromatic Substitutions

- 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Structure: Contains a chloro-methoxyphenyl group instead of the furan moiety and a ketone (5-oxo) at position 3. The ketone group may participate in redox interactions . Applications: Studied for antioxidant properties due to its phenolic substituent .

Ethoxycarbonyl-Containing Analogues

- 1-[(tert-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid

- Structure : Replaces the ethoxycarbonyl with a bulkier tert-butoxycarbonyl (Boc) group and a methyl substituent.

- Properties : The Boc group enhances steric hindrance, reducing reaction rates in peptide coupling compared to the ethoxycarbonyl variant. The methyl group increases hydrophobicity .

- Applications : Common in peptide synthesis as a protective group .

Heterocyclic Core Variants

- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

- Structure : Features a fused pyrrolopyridine core instead of pyrrolidine, with a methoxy group.

- Properties : The extended π-system may improve binding to aromatic protein pockets. The methoxy group enhances metabolic stability compared to methylfuran .

- Applications : Explored in anticancer research due to its planar heterocyclic structure .

Comparative Data Table

*Calculated based on molecular formula.

Research Findings and Implications

- Reactivity : The ethoxycarbonyl group in the target compound offers a balance between stability and reactivity, unlike the more labile Boc group .

- Solubility: The carboxylic acid group improves aqueous solubility compared to non-acid analogues like 2-(5-methylfuran-2-yl)pyrrolidine .

- Analogues with phenolic or chlorinated substituents show stronger antioxidant profiles .

准备方法

Starting Materials and Key Intermediates

- Pyrrolidine derivatives : The core pyrrolidine ring can be synthesized or obtained as a chiral intermediate such as methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate, which serves as a precursor for further substitution.

- 5-Methylfuran-2-yl substituent : This heteroaromatic moiety is introduced via coupling reactions or nucleophilic substitution at the 5-position of the pyrrolidine ring.

Typical Synthetic Steps

Formation of the Pyrrolidine Core : The pyrrolidine ring is often prepared via cyclization reactions involving amino acids or derivatives, ensuring the correct stereochemistry at the 2-position carboxyl group.

N-Ethoxycarbonylation : The nitrogen atom of the pyrrolidine ring is protected or functionalized by introducing the ethoxycarbonyl group, typically using ethyl chloroformate or equivalent reagents under controlled conditions.

Substitution at the 5-Position : The 5-position of the pyrrolidine ring is functionalized with the 5-methylfuran-2-yl group. This can be achieved by:

- Cross-coupling reactions such as Suzuki or Stille coupling if the pyrrolidine intermediate has a suitable leaving group (e.g., halide).

- Direct nucleophilic substitution if the 5-position is activated.

Carboxylic Acid Formation at 2-Position : The carboxyl group at the 2-position is either retained from the starting amino acid or introduced via oxidation or hydrolysis of ester intermediates.

Purification and Characterization

- Purification methods include recrystallization, chromatography (e.g., flash column chromatography), and solvent extraction.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Preparation Data and Solubility Considerations

From the data available for related compounds such as methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate, solubility and formulation preparation involve:

| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.97 mL | 24.85 mL | 49.70 mL |

| 5 mM | 0.99 mL | 4.97 mL | 9.94 mL |

| 10 mM | 0.50 mL | 2.48 mL | 4.97 mL |

- Solvents used include DMSO, PEG300, Tween 80, corn oil, and water, with physical methods such as vortexing, ultrasound, or hot water bath aiding dissolution.

Research Findings and Notes on Preparation

- The stereochemistry at the pyrrolidine 2-position is critical for biological activity, thus enantioselective synthesis or chiral resolution is often employed.

- The use of physical methods (vortex, ultrasound) enhances solubility and formulation stability during preparation.

- The ethoxycarbonyl group protects the nitrogen and can be selectively removed or modified depending on downstream applications.

- The 5-methylfuran substituent introduces heteroaromatic character influencing the compound's pharmacological properties.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrrolidine ring formation | Cyclization of amino acid derivatives | Chiral amino acid precursors, cyclization agents | Control of stereochemistry essential |

| N-Ethoxycarbonylation | Carbamate formation | Ethyl chloroformate, base | Protects nitrogen, facilitates further reactions |

| 5-Position substitution | Cross-coupling or nucleophilic substitution | Halogenated pyrrolidine intermediate, 5-methylfuran-2-yl boronic acid or equivalent | Requires activation of 5-position |

| Carboxylic acid introduction | Hydrolysis or retention from precursor | Ester hydrolysis under acidic/basic conditions | Final acid form for biological activity |

| Purification | Chromatography, recrystallization | Silica gel, solvents | Ensures high purity |

常见问题

Q. What are the key synthetic strategies for preparing 1-(Ethoxycarbonyl)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid?

Synthesis typically involves multi-step organic reactions, leveraging functional group compatibility. A plausible route includes:

- Step 1 : Formation of the pyrrolidine core via cyclization or ring-closing metathesis.

- Step 2 : Introduction of the ethoxycarbonyl group using ethyl chloroformate under basic conditions (e.g., triethylamine in anhydrous THF) .

- Step 3 : Coupling of the 5-methylfuran-2-yl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor availability .

- Purification : Column chromatography or recrystallization to isolate the product. Analytical techniques (NMR, HPLC) confirm structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify proton environments and confirm substituent positions (e.g., furan ring protons at δ 6.0–7.0 ppm, pyrrolidine carbons at δ 25–50 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] peak matching theoretical mass).

- IR Spectroscopy : Detects carbonyl groups (C=O stretch at ~1700 cm for ethoxycarbonyl and carboxylic acid) .

Q. How should this compound be stored to ensure stability?

- Storage Conditions : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the ethoxycarbonyl group.

- Solvent : Dissolve in dry DMSO or acetonitrile to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Lower temperatures (–10°C to 0°C) during coupling steps minimize side reactions .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions enhance efficiency. Use microwave-assisted synthesis to reduce reaction time .

Q. What computational methods aid in predicting reaction pathways for this compound?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states and energetics for cyclization or coupling steps .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .

Q. How can conformational analysis inform biological activity studies?

- Molecular Dynamics Simulations : Analyze the compound’s flexibility and interactions with biological targets (e.g., enzymes or receptors).

- Hydrophobic Interactions : The 5-methylfuran group may enhance membrane permeability, while the pyrrolidine ring’s rigidity affects binding affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Establish EC/IC values under standardized conditions (pH, temperature).

- Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity results .

- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay reliability .

Q. How is the compound’s stability assessed under physiological conditions?

- In Vitro Stability Tests : Incubate in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at timed intervals .

- Accelerated Stability Studies : Expose to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life .

Methodological Resources

- Synthetic Protocols : Refer to analogous pyrrolidine derivatives for stepwise guidance .

- Analytical Standards : Cross-validate NMR/HPLC data with PubChem or DSSTox entries .

- Computational Tools : Utilize Gaussian or ORCA for DFT calculations; ICReDD’s reaction design platform for pathway optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。